molecular formula C12H22F3NO B8690902 Acetamide, N-decyl-2,2,2-trifluoro- CAS No. 10574-25-1

Acetamide, N-decyl-2,2,2-trifluoro-

Cat. No. B8690902
Key on ui cas rn: 10574-25-1
M. Wt: 253.30 g/mol
InChI Key: UHKFEPMQJVTIJM-UHFFFAOYSA-N
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Patent
US04719312

Procedure details

The following similar compounds were all prepared in the same manner, all with similar NMR, acceptable microanalyses, mass spectra, and single spot on TLC: N-propyl-trifluoroacetamide, N-pentyl-trifluoroacetamide, N-octyl-trifluoroacetamide, N-decyl-trifluoroacetamide, N-hexadecyl-trifluoroacetamide, N-octadecyl-trifluoroacetamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(NC(=O)C(F)(F)F)CC.C(NC(=O)C(F)(F)F)CCCC.C(NC(=O)C(F)(F)F)CCCCCCC.C(NC(=O)C(F)(F)F)CCCCCCCCC.[CH2:55]([NH:71][C:72](=[O:77])[C:73]([F:76])([F:75])[F:74])[CH2:56][CH2:57][CH2:58][CH2:59][CH2:60][CH2:61][CH2:62][CH2:63][CH2:64][CH2:65][CH2:66]CCCC.C(NC(=O)C(F)(F)F)CCCCCCCCCCCCCCCCC>>[CH2:55]([NH:71][C:72](=[O:77])[C:73]([F:75])([F:76])[F:74])[CH2:56][CH2:57][CH2:58][CH2:59][CH2:60][CH2:61][CH2:62][CH2:63][CH2:64][CH2:65][CH3:66]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)NC(C(F)(F)F)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)NC(C(F)(F)F)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)NC(C(F)(F)F)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC)NC(C(F)(F)F)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)NC(C(F)(F)F)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)NC(C(F)(F)F)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
all prepared in the same manner

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCC)NC(C(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04719312

Procedure details

The following similar compounds were all prepared in the same manner, all with similar NMR, acceptable microanalyses, mass spectra, and single spot on TLC: N-propyl-trifluoroacetamide, N-pentyl-trifluoroacetamide, N-octyl-trifluoroacetamide, N-decyl-trifluoroacetamide, N-hexadecyl-trifluoroacetamide, N-octadecyl-trifluoroacetamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(NC(=O)C(F)(F)F)CC.C(NC(=O)C(F)(F)F)CCCC.C(NC(=O)C(F)(F)F)CCCCCCC.C(NC(=O)C(F)(F)F)CCCCCCCCC.[CH2:55]([NH:71][C:72](=[O:77])[C:73]([F:76])([F:75])[F:74])[CH2:56][CH2:57][CH2:58][CH2:59][CH2:60][CH2:61][CH2:62][CH2:63][CH2:64][CH2:65][CH2:66]CCCC.C(NC(=O)C(F)(F)F)CCCCCCCCCCCCCCCCC>>[CH2:55]([NH:71][C:72](=[O:77])[C:73]([F:75])([F:76])[F:74])[CH2:56][CH2:57][CH2:58][CH2:59][CH2:60][CH2:61][CH2:62][CH2:63][CH2:64][CH2:65][CH3:66]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)NC(C(F)(F)F)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)NC(C(F)(F)F)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)NC(C(F)(F)F)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC)NC(C(F)(F)F)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)NC(C(F)(F)F)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)NC(C(F)(F)F)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
all prepared in the same manner

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCC)NC(C(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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